rac Ketorolac 6-Benzoyl Isomer
Overview
Description
This compound belongs to the class of pyrrolizine derivatives, which are characterized by a bicyclic structure containing a pyrrole ring fused to a pyrrolidine ring
Mechanism of Action
Target of Action
The primary target of rac Ketorolac 6-Benzoyl Isomer, also known as Ketorolac, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
Ketorolac acts by inhibiting the COX enzymes . Although it is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is derived from its COX-2 inhibition . The COX-2 enzyme is inducible and is responsible for converting arachidonic acid into prostaglandins .
Biochemical Pathways
By inhibiting the COX enzymes, Ketorolac disrupts the synthesis of prostaglandins . This results in a decrease in the production of prostaglandins that mediate pain, fever, and inflammation .
Result of Action
The inhibition of prostaglandin synthesis by Ketorolac leads to a reduction in inflammation and pain . It is used to treat moderate to severe pain, rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, menstrual disorders, and headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Ketorolac 6-Benzoyl Isomer typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzoyl-substituted precursor, the compound can be synthesized through a series of reactions involving cyclization, reduction, and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and selective oxidation are often employed. The use of advanced reactors and purification systems ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac Ketorolac 6-Benzoyl Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: The benzoyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl-substituted ketones, while reduction can produce benzoyl-substituted alcohols.
Scientific Research Applications
rac Ketorolac 6-Benzoyl Isomer has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs with anti-inflammatory or analgesic properties.
Industry: It finds applications in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac Ketorolac 6-Benzoyl Isomer include other pyrrolizine derivatives and benzoyl-substituted carboxylic acids. Examples include:
- 6-Benzoyl-2,3-dihydro-1H-pyrrolizine
- 6-Benzoyl-1H-pyrrolizine-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both a benzoyl group and a carboxylic acid group in a pyrrolizine framework provides distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
6-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)11-8-13-12(15(18)19)6-7-16(13)9-11/h1-5,8-9,12H,6-7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZUDKBHTXZJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C2C1C(=O)O)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026936-07-1 | |
Record name | 6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026936071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z04JK222T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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